molecular formula C8H11NO2 B569444 1-(3-Methylisoxazol-5-yl)butan-1-one CAS No. 114402-52-7

1-(3-Methylisoxazol-5-yl)butan-1-one

Cat. No.: B569444
CAS No.: 114402-52-7
M. Wt: 153.181
InChI Key: YCJWABNTZKTRHX-UHFFFAOYSA-N
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Description

1-(3-Methylisoxazol-5-yl)butan-1-one is a chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). The 3-methylisoxazole moiety is a privileged structure in drug design, featured in compounds targeting a range of diseases . Its application is notably prominent in the design of novel E3 ligase ligands for targeted protein degradation. For instance, the 3-methylisoxazole group serves as a critical component in advanced covalent VHL ligands, which are engineered to form irreversible complexes with the E3 ligase and are used to construct effective PROTAC degraders for targets like BRD4 and the androgen receptor . Furthermore, this heterocyclic scaffold is recognized for its presence in various clinical drugs and its wide range of biological activities, including antibacterial, antiviral, anti-tumor, and anti-inflammatory properties, underscoring its versatility and value in constructing novel therapeutic agents . As a building block, this compound provides researchers with a versatile fragment for synthesizing complex molecules aimed at interrogating biological pathways and developing new treatments. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

114402-52-7

Molecular Formula

C8H11NO2

Molecular Weight

153.181

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)butan-1-one

InChI

InChI=1S/C8H11NO2/c1-3-4-7(10)8-5-6(2)9-11-8/h5H,3-4H2,1-2H3

InChI Key

YCJWABNTZKTRHX-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC(=NO1)C

Synonyms

1-Butanone,1-(3-methyl-5-isoxazolyl)-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(3-Methylisoxazol-5-yl)butan-1-one with three analogs: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone) and 1-(Phenyl-d5)butan-1-one (a deuterated phenylbutanone derivative).

Property This compound (Target) 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone) 1-(Phenyl-d5)butan-1-one
Molecular Formula C8H11NO2 C15H21NO2 C10H5D5O
Molecular Weight (g/mol) 153.18 263.34 153.24
LogP ~1.8 (estimated) Not reported 2.66940
PSA (Ų) ~40 (N/O contributions) 52.0 (amine + ketone) 17.07
Boiling Point (°C) ~220–230 (estimated) Not reported 228.5 ± 0.0
Bioactivity Intermediate in pharmaceuticals Psychoactive stimulant Synthetic standard (deuterated)

Key Observations:

  • Polar Surface Area (PSA): The target compound’s PSA is influenced by the isoxazole ring’s nitrogen and oxygen atoms, likely exceeding the deuterated phenylbutanone’s PSA of 17.07 Ų . Eutylone, with an additional ethylamino group, exhibits higher PSA (52.0 Ų) due to the amine moiety .
  • Lipophilicity (LogP): The isoxazole ring in the target compound reduces LogP compared to the deuterated phenylbutanone (LogP = 2.67), as the heterocycle introduces polarity. Eutylone’s LogP is unreported but may be higher due to its larger benzodioxol substituent.
  • Bioactivity: Unlike Eutylone, a known stimulant, the target compound is primarily a synthetic intermediate, highlighting how substituents dictate pharmacological profiles .

Spectroscopic and Crystallographic Comparisons

  • Benzoxadiazole Analogs: A benzoxadiazole-triazole derivative (C12H15N5O2) reported in Acta Crystallographica exhibits distinct UV-Vis absorption due to extended conjugation, contrasting with the target compound’s simpler isoxazole-based spectrum .
  • Eutylone: Characterized by GC-MS and NMR, with a benzodioxol moiety producing unique aromatic signals absent in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methylisoxazol-5-yl)butan-1-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling reactions between pre-functionalized isoxazole precursors and ketone-containing moieties. For example, a multi-step approach may include:

Isoxazole ring formation : Cyclocondensation of hydroxylamine derivatives with diketones under acidic conditions .

Ketone introduction : Nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous solvents (e.g., THF) and catalysts like Lewis acids (AlCl₃) .

  • Critical parameters : Temperature (60–80°C), pH control (neutral to mildly acidic), and inert atmospheres (N₂/Ar) are essential to minimize side reactions. Yields >70% are achievable with stoichiometric precision .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Primary methods :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the isoxazole ring and ketone moiety (e.g., δ ~2.5 ppm for methyl groups, δ ~200 ppm for carbonyl carbons) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ = 210–260 nm .
    • Supplementary techniques : Mass spectrometry (HRMS) for molecular ion validation and X-ray crystallography for absolute configuration determination .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability profile :

  • Thermal stability : Decomposes above 150°C; store at 2–8°C in amber vials .
  • Light sensitivity : Susceptible to photodegradation; use light-resistant containers .
  • Solvent compatibility : Stable in aprotic solvents (DMSO, DMF); avoid protic solvents (e.g., H₂O) to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

  • Reactivity drivers :

  • Electrophilic carbonyl : The ketone group undergoes nucleophilic attack (e.g., Grignard reagents, hydrides), with regioselectivity influenced by steric hindrance from the 3-methylisoxazole .
  • Isoxazole ring effects : Electron-withdrawing properties of the heterocycle enhance carbonyl electrophilicity, accelerating reactions like aldol condensations .
    • Kinetic studies : Monitor reaction progress via in situ FTIR or quenching experiments to establish rate laws .

Q. How can computational modeling predict the compound’s electronic properties and interaction with biological targets?

  • Approach :

DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to map electrostatic potential surfaces and frontier molecular orbitals (HOMO-LUMO gaps) .

Docking studies : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., cyclooxygenase-2) based on π-π stacking and hydrogen-bonding interactions .

  • Validation : Cross-reference computed dipole moments and logP values with experimental data .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for structural confirmation?

  • Troubleshooting steps :

Repeat experiments : Ensure sample purity via recrystallization or column chromatography .

Complementary techniques : Pair NMR with X-ray diffraction to resolve ambiguities in substituent orientation .

Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility impacting spectral assignments .

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

  • Protocol design :

  • Target selection : Prioritize assays relevant to isoxazole bioactivity (e.g., antimicrobial, anti-inflammatory) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM in cell lines (e.g., RAW 264.7 macrophages) with controls for cytotoxicity (MTT assay) .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

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